Fvptdvgafaf
Description
Typically, a detailed introduction would include:
- Chemical structure: Molecular formula, bonding, functional groups.
- Synthesis: Industrial or laboratory preparation methods.
- Applications: Primary uses (e.g., flame retardancy, pharmaceuticals, industrial catalysis).
- Key properties: Physical (melting point, solubility) and chemical (reactivity, stability) characteristics.
Note: Without verified sources, this section cannot be accurately completed. Further peer-reviewed literature or technical documentation is required.
Properties
Molecular Formula |
C58H79N11O15 |
|---|---|
Molecular Weight |
1170.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H79N11O15/c1-31(2)46(55(80)60-30-44(71)61-33(5)49(74)63-40(27-37-20-13-9-14-21-37)52(77)62-34(6)50(75)65-42(58(83)84)28-38-22-15-10-16-23-38)66-53(78)41(29-45(72)73)64-56(81)48(35(7)70)68-54(79)43-24-17-25-69(43)57(82)47(32(3)4)67-51(76)39(59)26-36-18-11-8-12-19-36/h8-16,18-23,31-35,39-43,46-48,70H,17,24-30,59H2,1-7H3,(H,60,80)(H,61,71)(H,62,77)(H,63,74)(H,64,81)(H,65,75)(H,66,78)(H,67,76)(H,68,79)(H,72,73)(H,83,84)/t33-,34-,35+,39-,40-,41-,42-,43-,46-,47-,48-/m0/s1 |
InChI Key |
SQQZSWBNZZDEAJ-ILJNECBNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FVPTDVGAFAF typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
FVPTDVGAFAF can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfone derivatives.
Reduction: Formation of free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
FVPTDVGAFAF has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in binding to the CGRP1 receptor, which is involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions related to CGRP1 receptor activity, such as migraines and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
FVPTDVGAFAF exerts its effects by binding to the CGRP1 receptor, a G-protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:
CGRP1 receptor: Activation of this receptor can lead to vasodilation and modulation of pain pathways.
Intracellular Signaling Pathways: Involvement of cAMP (cyclic adenosine monophosphate) and other secondary messengers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Based on guidelines from and , comparisons should focus on structural analogs or functional analogs . Below is a hypothetical framework for such an analysis, using DiDOPO (from ) as an example of a structurally related compound:
Table 1: Comparative Analysis of Fvptdvgafaf and Similar Compounds
Key Findings :
Structural Similarities : DiDOPO shares a phosphaphenanthrene backbone, which is critical for flame-retardant efficacy via gas-phase radical scavenging . If this compound has a similar structure, it may exhibit comparable properties.
Functional Contrasts: Inorganic analogs like aluminum trihydroxide rely on endothermic reactions, making them less effective in high-temperature applications compared to DiDOPO derivatives .
Regulatory Gaps : Pharmaceutical guidelines () emphasize additive efficacy and safety profiling, which would require data on toxicity and synergies if this compound were a drug component.
Limitations and Recommendations
- Evidence Gaps: No sources directly address "this compound." The hypothetical comparison above uses DiDOPO as a proxy, but this is speculative.
- Next Steps :
- Validate the compound’s identity (possible typographical error or code name).
- Consult specialized databases (e.g., SciFinder, Reaxys) for structural and functional data.
- Adhere to pharmaceutical guidelines () for efficacy and safety comparisons if the compound is drug-related.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
